

Spectroscopic Profile of Triethylvinylsilane: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylvinylsilane [(CH2=CH)Si(CH2CH3)3] is an organosilicon compound of significant interest in organic synthesis and materials science. Its utility as a versatile reagent and building block necessitates a thorough understanding of its structural and electronic properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for the characterization of this compound. This technical guide provides a summary of the expected spectroscopic data for **triethylvinylsilane**, based on the analysis of closely related compounds, and outlines the standard experimental protocols for acquiring such data.

Predicted Spectroscopic Data

Disclaimer: The following data are predicted values based on the spectroscopic data of structurally similar compounds, as directly measured experimental data for **triethylvinylsilane** was not available in the referenced databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR)



The proton NMR spectrum of **triethylvinylsilane** is expected to show signals corresponding to the vinyl and ethyl protons. The vinyl protons will exhibit a complex splitting pattern due to geminal, cis, and trans couplings.

Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
5.8 - 6.2	m	1H	=CH-Si
5.6 - 5.9	m	2H	H ₂ C=
0.9 - 1.1	t	9Н	-CH₃
0.5 - 0.7	q	6H	-CH ₂ -

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will provide information on the different carbon environments in the molecule.

Predicted Chemical Shift (δ , ppm)	Assignment
138 - 142	=CH-Si
132 - 136	H ₂ C=
7 - 9	-CH₃
3 - 5	-CH ₂ -

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.



Predicted Wavenumber (cm ⁻¹)	Vibration	Intensity
3050 - 3010	C-H stretch (vinyl)	Medium
2950 - 2850	C-H stretch (alkyl)	Strong
1610 - 1590	C=C stretch	Medium
1465 - 1450	-CH ₂ - bend	Medium
1385 - 1370	-CH₃ bend	Medium
1250 - 1230	Si-CH ₂ -	Strong
1010 - 990	=C-H bend (trans)	Strong
960 - 940	=C-H bend (geminal)	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structure. The fragmentation of organosilanes is often characterized by the loss of alkyl groups.

Predicted m/z	Possible Fragment
142	[M] ⁺ (Molecular Ion)
113	[M - C ₂ H ₅] ⁺
85	[M - 2(C ₂ H ₅)] ⁺
57	[Si(C₂H₅)] ⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of liquid organosilane compounds like **triethylvinylsilane**.

NMR Spectroscopy



- Sample Preparation: A small amount of the liquid **triethylvinylsilane** sample (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added for chemical shift calibration.
- Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is typically set to a frequency of 300-600 MHz. For ¹³C NMR, the frequency is adjusted accordingly (e.g., 75-150 MHz). Standard pulse sequences are used to acquire the spectra.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).

IR Spectroscopy

- Sample Preparation: For a neat liquid sample like **triethylvinylsilane**, a drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Data Acquisition: The salt plates are placed in the sample holder of an FTIR spectrometer. A background spectrum of the clean salt plates is recorded first. Then, the spectrum of the sample is recorded over a typical range of 4000-400 cm⁻¹.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final IR spectrum, which is then analyzed for characteristic absorption bands.

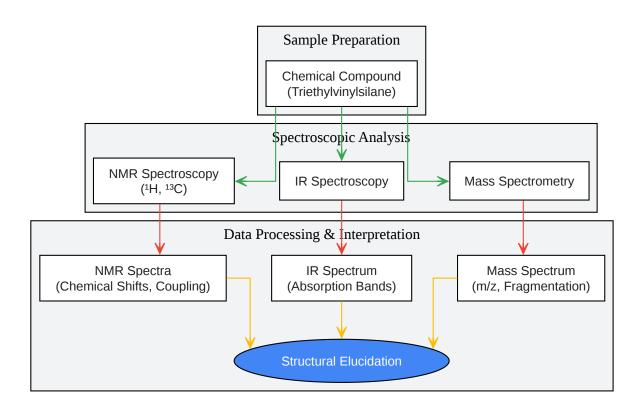
Mass Spectrometry

- Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS).
- Ionization: The sample molecules are ionized, typically using Electron Ionization (EI) at 70 eV.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.



Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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